molecular formula C18H17NO3S B406665 2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate CAS No. 332021-72-4

2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate

Cat. No.: B406665
CAS No.: 332021-72-4
M. Wt: 327.4g/mol
InChI Key: ORXKKYJSDLNCRG-UHFFFAOYSA-N
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Description

2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate is a chemical compound with the molecular formula C18H17NO3S and a molecular weight of 327.39748 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a benzenesulfonate group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate typically involves the reaction of 2-methyl-8-quinolinol with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. The quinoline moiety is known to intercalate into DNA, while the sulfonate group can form covalent bonds with protein residues, leading to inhibition of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline and a benzenesulfonate group makes it particularly versatile in various applications .

Properties

IUPAC Name

(2-methylquinolin-8-yl) 2,4-dimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-12-7-10-17(13(2)11-12)23(20,21)22-16-6-4-5-15-9-8-14(3)19-18(15)16/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXKKYJSDLNCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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